Tetrafluorostannane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

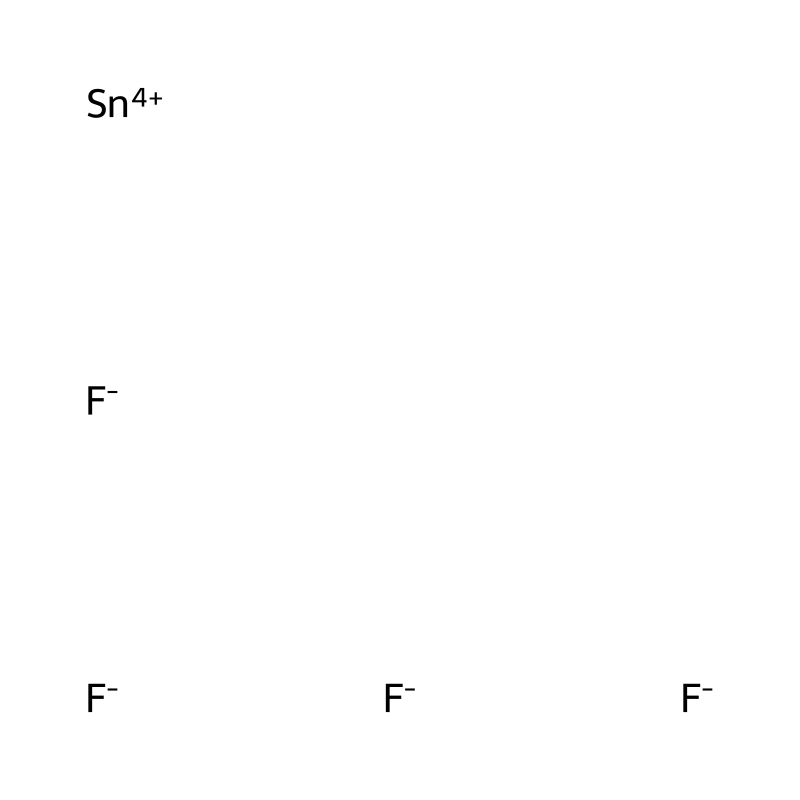

Tetrafluorostannane, or tin(IV) fluoride (SnF4), is a solid tin(IV) source distinguished by its unique physical properties compared to other tin(IV) halides. Unlike the common liquid precursor tin(IV) chloride (SnCl4), SnF4 is a white solid with a very high melting point (sublimes above 700 °C) due to its polymeric, octahedrally coordinated structure. This structural difference leads to significant divergences in handling, reactivity, and suitability for specific vapor-phase deposition processes. Its pronounced Lewis acidic character also makes it a key reagent in catalysis and organic synthesis where a solid, fluoride-containing acid is required.

References

Direct substitution of Tetrafluorostannane (SnF4) with more common tin compounds like tin(IV) chloride (SnCl4) or tin(IV) oxide (SnO2) is often unfeasible due to critical differences in physical state, reactivity, and elemental composition. SnCl4 is a volatile, corrosive liquid at room temperature, requiring different handling protocols and equipment compared to solid SnF4. Furthermore, SnCl4 introduces chloride ions into reactions, creating unwanted byproducts and potentially corrosive HCl, whereas SnF4 serves as a direct source of both tin(IV) and fluoride. SnO2, a highly stable, non-volatile oxide, is unsuitable for vapor deposition techniques where SnF4 excels due to its ability to sublime. These fundamental distinctions in process compatibility and reactive species make SnF4 the necessary choice for specific applications in fluorinated material synthesis, specialized catalysis, and certain electrochemical systems.

Superior Thermal Properties for Vapor-Phase Processing

Tetrafluorostannane possesses thermal properties that make it uniquely suitable for solvent-free, vapor-phase deposition techniques. Unlike other tin(IV) halides, SnF4 is a solid that sublimes at high temperatures (above 700 °C), a critical attribute for CVD precursors. In contrast, tin(IV) chloride (SnCl4) is a low-boiling point liquid (-33.3 °C), and tin(IV) bromide (SnBr4) and iodide (SnI4) are low-melting solids (31 °C and 144 °C, respectively). This high sublimation temperature allows for controlled vapor delivery in high-temperature processes without premature decomposition or difficult liquid handling, a clear advantage over SnCl4 for specific thin-film applications.

| Evidence Dimension | Melting/Sublimation Point |

| Target Compound Data | Sublimes >700 °C |

| Comparator Or Baseline | SnCl4: -33.3 °C (Melting Point) | SnBr4: 31 °C (Melting Point) | SnI4: 144 °C (Melting Point) |

| Quantified Difference | >730 °C higher phase transition temperature than SnCl4 |

| Conditions | Standard atmospheric pressure. |

For high-temperature chemical vapor deposition (CVD), a solid precursor that sublimes cleanly like SnF4 is often easier to handle and control than a volatile, corrosive liquid like SnCl4.

Enhanced Lewis Acidity Compared to Other Tin(IV) Halides

The Lewis acidity of tin(IV) halides generally increases with the number and electronegativity of the halogen atoms, following the trend SnF4 > SnCl4 > SnBr4 > SnI4. This makes SnF4 the strongest Lewis acid in the series, enabling it to catalyze reactions that are sluggish or inefficient with SnCl4. For example, while SnCl4 is a well-known catalyst for Friedel-Crafts reactions, the superior acidity of SnF4 can offer advantages in reactions requiring stronger activation of substrates. This hierarchy is a fundamental chemical principle guiding the selection of the appropriate catalyst for specific organic transformations.

| Evidence Dimension | Relative Lewis Acidity |

| Target Compound Data | Highest in the SnX4 series |

| Comparator Or Baseline | SnCl4, SnBr4, SnI4 (decreasing acidity) |

| Quantified Difference | Qualitative trend based on halide electronegativity |

| Conditions | General catalytic applications. |

For challenging catalytic reactions requiring maximum electrophilic activation, SnF4 provides stronger Lewis acidity than the more common and less reactive SnCl4.

Precursor for High-Performance Tin-Based Anode Materials

In the synthesis of anode materials for metal-ion batteries, the choice of tin precursor significantly impacts electrochemical performance. While SnO2 is a common benchmark, materials derived from tin fluorides can offer distinct advantages. For instance, SnF4 can be used to create nanostructured tin-based anodes that leverage both conversion and alloying reactions for Li-ion or Na-ion storage. Studies on related tin compounds show that the electrochemical behavior is highly dependent on the anion and oxidation state. For example, in a direct comparison of tin oxides for sodium-ion batteries, SnO was found to outperform SnO2, showing better cycling stability and lower resistance. The use of SnF4 as a precursor allows for the synthesis of unique fluoride-containing composites or nanostructures, a route not accessible with SnO2, potentially leading to improved cycle life and capacity by mitigating the large volume changes inherent to tin anodes.

| Evidence Dimension | Electrochemical Performance (as precursor) |

| Target Compound Data | Enables synthesis of unique fluoride-containing tin anode architectures. |

| Comparator Or Baseline | Tin(IV) oxide (SnO2), a common high-capacity but poor-cycling tin anode material with a theoretical capacity of ~1494 mAh g-1 but suffers from large volume expansion and poor conductivity. |

| Quantified Difference | Not a direct performance comparison of the compound itself, but of its utility as a precursor for materials with potentially enhanced stability over standard SnO2-based anodes. |

| Conditions | Anode material synthesis for Li-ion and Na-ion batteries. |

Procuring SnF4 provides access to synthetic routes for advanced tin-based anodes with potentially superior stability and performance compared to those made from common SnO2.

Vapor-Phase Deposition of Tin-Containing Thin Films

The high sublimation temperature of SnF4 makes it a preferred precursor for Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD) of tin fluoride, tin oxide (with an oxygen source), or other tin-containing films where controlled, high-temperature delivery of a solid source is advantageous over managing a volatile liquid like SnCl4.

Specialized Lewis Acid Catalysis in Organic Synthesis

As the strongest Lewis acid among the tin(IV) halides, SnF4 is the indicated choice for catalyzing reactions that do not proceed efficiently with weaker Lewis acids like SnCl4. This includes certain Friedel-Crafts acylations, alkylations, and other electrophilic transformations on deactivated substrates.

Synthesis of Fluorinated Materials and Glasses

SnF4 serves as a versatile reagent for preparing fluorinated compounds where both tin and fluorine incorporation is desired. It is used in the synthesis of specialty fluoride glasses, solid-state electrolytes, and as a fluorinating agent in specific inorganic reactions where its reactivity profile is superior to other fluoride sources.

Development of Advanced Anodes for Metal-Ion Batteries

As a precursor, SnF4 enables the fabrication of nanostructured or composite anode materials for next-generation lithium-ion and sodium-ion batteries. Its use allows for the creation of materials with potentially enhanced electrochemical stability compared to anodes derived from conventional tin oxide (SnO2).

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (88.37%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (88.37%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (11.63%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H332 (88.37%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant